molecular formula C17H12ClNO3 B7707243 (2-hydroxyquinolin-3-yl)methyl 2-chlorobenzoate

(2-hydroxyquinolin-3-yl)methyl 2-chlorobenzoate

Cat. No.: B7707243
M. Wt: 313.7 g/mol
InChI Key: GIIIDCOMLNXEIB-UHFFFAOYSA-N
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Description

“(2-hydroxyquinolin-3-yl)methyl 2-chlorobenzoate” is a chemical compound with the molecular formula C17H12ClNO3 . It is a derivative of hydroxyquinoline, which is an aza-heterocyclic compound that consists of a fused benzene ring and a 2 (1 H )-pyridone moiety .


Synthesis Analysis

The compound was synthesized in good yield using a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2 (1 H )-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature . This methodology is notable for its clean reaction profile and straightforward procedure .


Molecular Structure Analysis

The 2-oxoquinoline derivative was characterized using spectroscopic, spectrometric, and thermal analyses, enabling a comprehensive understanding of its molecular structure and thermal properties . The tautomerism between 2-quinolone and hydroxyquinoline has been studied using spectroscopic and computational methods .


Chemical Reactions Analysis

The compound was synthesized using a triethylamine-mediated O-acylation reaction . This reaction is notable for its clean profile and straightforward procedure .

Properties

IUPAC Name

(2-oxo-1H-quinolin-3-yl)methyl 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c18-14-7-3-2-6-13(14)17(21)22-10-12-9-11-5-1-4-8-15(11)19-16(12)20/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIIDCOMLNXEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)COC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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